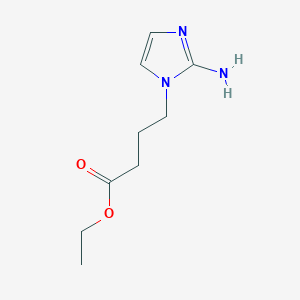

ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-(2-aminoimidazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-14-8(13)4-3-6-12-7-5-11-9(12)10/h5,7H,2-4,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDZJGXVYELDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the attachment of the butanoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 4-(2-amino-1H-imidazol-1-yl)butanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate is utilized as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential component in developing new compounds with desired properties.

Table 1: Chemical Transformations of this compound

| Transformation Type | Reaction Conditions | Products Formed |

|---|---|---|

| Oxidation | Reacting with oxidizing agents | Imidazole N-oxides |

| Reduction | Using reducing agents | Ethyl 4-(2-amino-1H-imidazol-1-yl)butanol |

| Substitution | Reaction with various nucleophiles | Diverse substituted imidazole derivatives |

Biology

Research indicates that this compound exhibits potential bioactive properties. Studies have focused on its antibacterial and anticancer activities, showcasing its efficacy against various pathogens.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of imidazole derivatives, this compound was tested against strains such as Bacillus subtilis and Klebsiella pneumoniae. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Medicine

The compound has been explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes. Its structural similarity to known pharmaceuticals allows it to be investigated as a candidate for drug development.

Table 2: Potential Therapeutic Applications

| Application Area | Target Disease/Condition | Mechanism of Action |

|---|---|---|

| Antibacterial | Infections caused by Gram-positive bacteria | Disruption of bacterial cell wall synthesis |

| Anticancer | Various cancer types | Induction of apoptosis in cancer cells |

Industry

In industrial applications, this compound is being investigated for its role in developing new materials, including catalysts and sensors. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate with structurally or functionally related imidazole/benzimidazole derivatives.

*Estimated based on structural analogs.

Key Comparative Insights:

Core Structure and Reactivity: this compound’s imidazole ring is simpler and more reactive than benzimidazole derivatives (e.g., ), which have fused benzene rings. The amino group at the 2-position enhances nucleophilicity, making it suitable for coupling reactions . In contrast, the trityl-protected imidazole () sacrifices reactivity for stability, as the bulky trityl group shields the nitrogen from undesired side reactions .

Functional Group Effects: The nitro group in ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate () introduces strong electron-withdrawing effects, reducing the compound’s basicity compared to the amino-substituted analog. This difference is critical in redox-sensitive applications .

Applications and Commercial Use: this compound is marketed as a research-grade intermediate (e.g., Catalog No. BG08098), while the trityl-protected variant () is tailored for specialized synthetic workflows requiring selective deprotection . The nitro-substituted benzimidazole () is produced industrially (1T/M capacity) for large-scale pharmaceutical synthesis, reflecting its role in ant parasitic or antimicrobial drug precursors .

Biological Activity

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on existing literature.

Chemical Structure and Synthesis

This compound is characterized by the presence of an imidazole ring, which is a common feature in many biologically active compounds. The molecular formula is , with a molecular weight of approximately 198.24 g/mol. The compound can be synthesized through a nucleophilic substitution reaction involving ethyl 2-bromo-2-methylpropanoate and imidazole, typically in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially influencing various biochemical pathways.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, indicating potential for use as an antimicrobial agent.

- Anticancer Potential : Its structural similarity to amino acids suggests it may interact with cellular processes related to cancer growth and proliferation .

Although specific targets for this compound remain largely uncharacterized, the imidazole moiety is known to interact with biological systems in various ways:

- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with biological macromolecules, influencing their activity.

- Metal Ion Coordination : It may coordinate with metal ions, which could modulate enzyme activities or receptor functions.

Antimicrobial Activity

A study conducted on imidazole derivatives revealed that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed inhibition zones of up to 32 mm against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Enzyme Interaction Studies

In vitro assays have indicated that this compound may impact enzymes involved in metabolic pathways. While detailed mechanisms are still under investigation, preliminary data suggest that this compound could serve as a scaffold for developing enzyme inhibitors .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 30 |

These results indicate promising antimicrobial properties that warrant further exploration in clinical settings .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The results showed that at concentrations of 50 µM and above, there was a significant reduction in enzyme activity compared to controls.

| Concentration (µM) | Enzyme Activity (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 40 |

This data suggests potential for therapeutic applications in cancer treatment .

Conclusion and Future Directions

This compound exhibits significant promise as a bioactive compound with potential applications in antimicrobial therapy and enzyme inhibition. Further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed pharmacological profiling.

- Exploration of structure–activity relationships (SAR).

- Clinical trials to assess efficacy and safety in humans.

The continued investigation into this compound could lead to the development of novel therapeutic agents targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.